1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane
CAS No.:
Cat. No.: VC16385489
Molecular Formula: C21H22N2O2S2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
![1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane -](/images/structure/VC16385489.png)
Specification
Molecular Formula | C21H22N2O2S2 |
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Molecular Weight | 398.5 g/mol |
IUPAC Name | 4-[3-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-1,3-thiazole |
Standard InChI | InChI=1S/C21H22N2O2S2/c24-27(25,23-13-6-1-2-7-14-23)19-12-8-11-18(15-19)20-16-26-21(22-20)17-9-4-3-5-10-17/h3-5,8-12,15-16H,1-2,6-7,13-14H2 |
Standard InChI Key | VFHLGOAQUPWNFF-UHFFFAOYSA-N |
Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identification and Structural Properties
1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane is classified as a sulfonamide derivative featuring a thiazole-azepane scaffold. Its systematic IUPAC name is 4-[3-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-1,3-thiazole, reflecting the meta-substitution pattern of the sulfonyl group on the central phenyl ring .
Molecular Formula and Weight
The compound has a molecular formula of CHNOS and a molecular weight of 398.5 g/mol . Key physicochemical properties, such as logP (3.01) and polar surface area (26.3 Ų), suggest moderate lipophilicity and potential blood-brain barrier permeability.
Property | Value |
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Molecular Formula | CHNOS |
Molecular Weight | 398.5 g/mol |
Exact Mass | 398.109 Da |
Topological Polar Surface Area | 26.3 Ų |
LogP | 3.01 |
Structural Characterization
The compound’s structure is defined by:
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A 1,3-thiazole ring substituted at position 4 with a phenyl group.
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A 3-sulfonamidophenyl group at position 2 of the thiazole.
The canonical SMILES string C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 and InChIKey VFHLGOAQUPWNFF-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Synthesis and Chemical Reactivity
Synthetic Strategies
The synthesis of 1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane likely involves multi-step protocols:
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Thiazole Ring Formation: A Hantzsch thiazole synthesis between a bromoketone (e.g., α-bromoacetophenone) and a thioamide derivative could yield the 2-phenylthiazole core .
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Sulfonation: Reaction of the phenyl intermediate with chlorosulfonic acid introduces the sulfonyl chloride group, which is subsequently coupled with azepane via nucleophilic substitution.
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions may assemble the biaryl structure, as demonstrated in related triazolopyridinone derivatives .
Key Challenges
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Regioselectivity: Ensuring meta-substitution on the central phenyl ring requires careful control of directing groups during sulfonation.
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Stability: The sulfonamide linkage may hydrolyze under acidic or basic conditions, necessitating mild reaction protocols .
Comparative Analysis with Structural Analogs
Future Research Directions
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Activity Profiling: Broad-spectrum screening against cancer cell lines and kinase panels to identify primary targets .
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SAR Studies: Modifying the azepane ring size (e.g., six-membered piperidine) or introducing electron-withdrawing groups on the phenyl ring to enhance potency .
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ADMET Optimization: Improving metabolic stability by replacing labile sulfonamide linkages with bioisosteres (e.g., sulfamides).
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